
2-chloro-6,7-dihydroquinazolin-8(5H)-one
Overview
Description
2-chloro-6,7-dihydroquinazolin-8(5H)-one is a useful research compound. Its molecular formula is C8H7ClN2O and its molecular weight is 182.61. The purity is usually 95%.
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Biological Activity
2-Chloro-6,7-dihydroquinazolin-8(5H)-one is a heterocyclic compound belonging to the quinazolinone class, characterized by its unique molecular structure that includes a fused benzene and pyrimidine ring system. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The presence of a chlorine atom and a cyclic amide structure suggests that it may serve as a precursor for synthesizing more complex molecules with desired pharmacological properties.
- Molecular Formula : CHClNO
- Molecular Weight : 182.61 g/mol
- Structure : Contains a fused benzene and pyrimidine ring along with a saturated tetrahydropyrimidine component.
Structural Features
Feature | Description |
---|---|
Heterocyclic | Contains nitrogen atoms in the ring structure. |
Chlorine Group | Influences reactivity and biological activity. |
Cyclic Amide | Contributes to its potential as a building block in organic synthesis. |
Anticancer Properties
Recent studies have explored the anticancer potential of compounds related to this compound. For instance, various derivatives have shown promising results against multiple cancer cell lines:
- Cell Lines Tested :
- Lung cancer (A549)
- Breast cancer (MCF-7)
- Colon cancer (HCT-116)
In one study, derivatives exhibited significant cytotoxicity against these cancer cells, with IC values indicating effective inhibition of cell growth. For example, certain derivatives had IC values ranging from 8.13 to 12.36 μM against MCF-7 cells .
Antimicrobial Activity
Quinazolinone derivatives, including those based on this compound, have demonstrated various antimicrobial activities:
- Antileishmanial Activity : In vitro studies showed promising anti-leishmanial effects with IC values as low as 0.05 µg/mL for some derivatives .
- Antibacterial Effects : Compounds have been tested against various bacterial strains, showing effective inhibition at micromolar concentrations.
Other Biological Activities
The compound also exhibits other biological activities:
- Anti-inflammatory : Some derivatives have shown effectiveness in reducing inflammation markers.
- Antiviral : Research indicates potential activity against viruses such as HCV, with select compounds demonstrating EC values in the low micromolar range .
Study 1: Anticancer Activity Evaluation
In a comparative study of several quinazolinone derivatives, researchers evaluated their cytotoxic effects using the MTT assay across different cancer cell lines. The results indicated that specific modifications in the chemical structure significantly enhanced anticancer activity.
Study 2: Antileishmanial Screening
Another study focused on the anti-leishmanial properties of synthesized derivatives of this compound. Molecular docking studies were conducted alongside in vitro evaluations, confirming strong binding affinities to key leishmanial proteins .
Properties
IUPAC Name |
2-chloro-6,7-dihydro-5H-quinazolin-8-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-8-10-4-5-2-1-3-6(12)7(5)11-8/h4H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXAEOQTOHCKGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2C(=O)C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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